(2R)-1-(Oxetan-2-yl)propan-2-amine
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Overview
Description
(2R)-1-(Oxetan-2-yl)propan-2-amine is a chiral amine compound featuring an oxetane ring The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(Oxetan-2-yl)propan-2-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method includes the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. Subsequent reductive amination can be employed to introduce the amine group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry. The process may also involve multiple purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(Oxetan-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the oxetane ring or the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce various alkyl or acyl groups to the amine nitrogen.
Scientific Research Applications
(2R)-1-(Oxetan-2-yl)propan-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of (2R)-1-(Oxetan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-(Oxetan-2-yl)propan-2-amine: The enantiomer of (2R)-1-(Oxetan-2-yl)propan-2-amine, with similar chemical properties but different biological activity.
1-(Oxetan-2-yl)ethanamine: A related compound with a shorter alkyl chain, used in similar applications.
1-(Oxetan-2-yl)butan-2-amine: A compound with a longer alkyl chain, which may exhibit different reactivity and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxetane ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-1-(oxetan-2-yl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(7)4-6-2-3-8-6/h5-6H,2-4,7H2,1H3/t5-,6?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGPXLAZZYSADB-LWOQYNTDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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